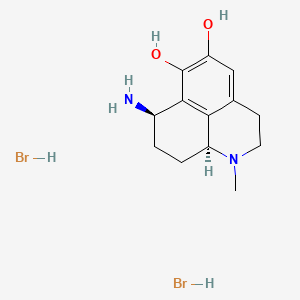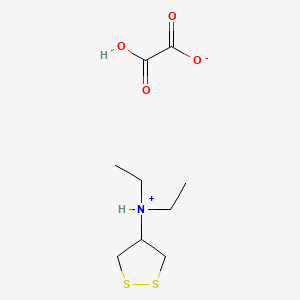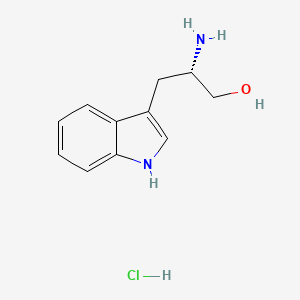
L-tryptophanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-tryptophanol hydrochloride is a derivative of the amino acid tryptophan. It is a compound of significant interest in various fields due to its unique chemical properties and potential applications. The compound is often used in research and industrial applications, particularly in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-tryptophanol hydrochloride can be synthesized through several methods. One common approach involves the reduction of L-tryptophan using a reducing agent such as sodium borohydride in the presence of a suitable solvent like methanol. The reaction typically proceeds under mild conditions, and the product is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts or microbial fermentation processes. These methods can be more sustainable and cost-effective compared to traditional chemical synthesis. For example, engineered strains of Escherichia coli can be used to produce L-tryptophan, which is then chemically converted to this compound .
Chemical Reactions Analysis
Types of Reactions
L-tryptophanol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole derivatives.
Reduction: The compound can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various indole derivatives, amines, and substituted tryptophan analogs .
Scientific Research Applications
L-tryptophanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a precursor to neurotransmitters like serotonin.
Medicine: It is investigated for its potential therapeutic effects, including its use as an antidepressant and sleep aid.
Industry: The compound is used in the production of pharmaceuticals and as a feed additive in animal nutrition .
Mechanism of Action
L-tryptophanol hydrochloride exerts its effects primarily through its role as a precursor to serotonin. In the brain, it is converted to serotonin via the intermediate 5-hydroxytryptophan. This conversion is catalyzed by the enzyme tryptophan hydroxylase. Serotonin is a key neurotransmitter involved in regulating mood, sleep, and appetite .
Comparison with Similar Compounds
Similar Compounds
L-tryptophan: The parent amino acid from which L-tryptophanol hydrochloride is derived.
Tryptamine: A simpler amine derivative of tryptophan.
5-hydroxytryptophan: An intermediate in the biosynthesis of serotonin from tryptophan.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and biological processes. Its ability to serve as a precursor to serotonin makes it particularly valuable in medical and biological research .
Properties
Molecular Formula |
C11H15ClN2O |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1H-indol-3-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H14N2O.ClH/c12-9(7-14)5-8-6-13-11-4-2-1-3-10(8)11;/h1-4,6,9,13-14H,5,7,12H2;1H/t9-;/m0./s1 |
InChI Key |
ODHDLARKJIMIFF-FVGYRXGTSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](CO)N.Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




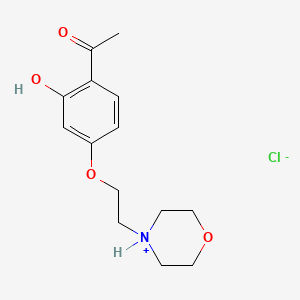
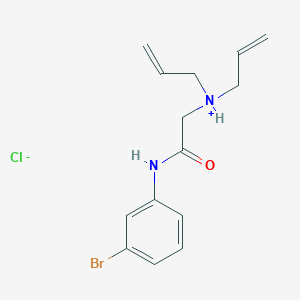
![4-[2,5-difluoro-3,4,6-tris(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B15343538.png)
![3-{[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl}phenol](/img/structure/B15343540.png)
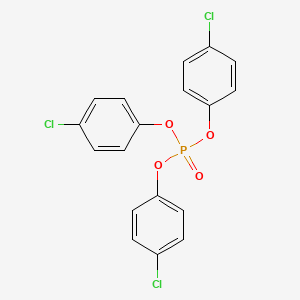

![13h-Indeno[1,2-b]anthracene](/img/structure/B15343558.png)

![2-Methoxy-4-(5,6,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B15343577.png)
